
丹参酮ⅡA
描述
Miltipolone is a natural product found in Salvia miltiorrhiza with data available.
科学研究应用
癌症研究
丹参酮ⅡA已被确定为具有显著细胞毒性的化合物 。其诱导细胞死亡的能力使其成为癌症治疗研究的宝贵候选药物。研究重点在于了解其作用机制、癌症细胞内潜在靶点及其在不同癌细胞系中的疗效。
药理学
鉴于其强大的生物活性,this compound在药理学研究中备受关注。 研究人员正在探索其作为药物开发先导化合物的潜力,特别是在抗肿瘤药物领域 .
天然产物合成
This compound的复杂结构对化学家来说,在合成方面是一个挑战。 合成this compound的努力可以推动化学方法的发展,并提供对其他降香萜类化合物合成研究的见解 .
分子生物学
在分子生物学中,this compound可用于研究细胞死亡途径。 其细胞毒性性质使科学家能够在分子水平上研究细胞如何应对压力,这对理解癌症等疾病至关重要 .
草药
丹参,this compound的来源植物,在传统中医药中应用广泛。 对this compound作用的研究可以帮助验证草药疗法的治疗效果,并有可能发现新的药物应用 .
生物化学
This compound与生物分子的相互作用为酶-底物相互作用和细胞死亡的生物化学提供了窗口。 这有助于设计特定生化途径的抑制剂或激活剂 .
化学生态学
作为天然产物,this compound可能在植物的防御机制中发挥作用。 研究其生态功能可以深入了解植物-昆虫相互作用和化学防御的演变 .
毒理学
了解this compound的毒理学特性对于评估其作为潜在治疗剂的安全性至关重要。 该领域的研究可以帮助确定安全剂量水平并识别任何不良反应 .
未来方向
作用机制
Target of Action
Miltipolone is a potent cytotoxic compound isolated from the fresh root of Salvia miltiorrhiza It’s known to exhibit broad-spectrum inhibitory activity against the growth of cancer cells .
Mode of Action
It’s postulated that miltipolone acts as a metal ion chelator . It’s structural features allow it to easily tautomerize between different forms and is linked and stabilized by intermolecular O-H/O hydrogen bonds . The interaction of Miltipolone with physiologically important ions in ddH2O solution changes UV absorption values . The chelation of Miltipolone with Fe2+ or Fe3+ alters the characteristic UV absorption peaks . Only fe2+ reverses miltipolone’s inhibition against the growth of cancer cells .
Result of Action
Miltipolone exhibits cytotoxic activities against cultured cells . This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells.
Action Environment
Environmental factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many compounds .
生化分析
Biochemical Properties
Miltipolone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Miltipolone has been identified as a broad-spectrum inhibitor against the growth of cancer cells . The nature of these interactions involves binding to specific sites on the enzymes and proteins, thereby inhibiting their activity and leading to cytotoxic effects .
Cellular Effects
Miltipolone exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, Miltipolone has been shown to induce apoptosis in cancer cells by modulating signaling pathways that regulate cell death and survival . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of Miltipolone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Miltipolone binds to specific enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes . This inhibition results in the accumulation of toxic metabolites, which ultimately induces cell death . Furthermore, Miltipolone modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Miltipolone change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its cytotoxic activity . Long-term studies have shown that Miltipolone can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Miltipolone vary with different dosages in animal models. At low doses, Miltipolone exhibits minimal toxicity and effectively inhibits tumor growth . At high doses, Miltipolone can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
Miltipolone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by altering the activity of key enzymes involved in cellular metabolism . Additionally, Miltipolone influences metabolite levels by modulating the production and degradation of specific metabolites .
Transport and Distribution
Within cells and tissues, Miltipolone is transported and distributed through specific transporters and binding proteins . These interactions affect the localization and accumulation of Miltipolone, influencing its cytotoxic activity . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target cells and tissues to exert its effects .
Subcellular Localization
Miltipolone’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for Miltipolone to interact with its target biomolecules and exert its cytotoxic effects .
属性
IUPAC Name |
(1R,9S,11S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-11-7-12-13(8-14(20)17(11)21)19-6-4-5-18(2,3)16(19)9-15(12)22-10-19/h7-8,15-16H,4-6,9-10H2,1-3H3,(H,20,21)/t15-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCERTNNJMAPQRG-BXWFABGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Miltipolone and what is its significance?
A1: Miltipolone is a novel diterpenoid tropolone isolated from the fresh root of Salvia miltiorrhiza Bunge, also known as Danshen. [] It is characterized by its unique tropolonoid norditerpene structure and exhibits potent cytotoxic activity against cultured cells. [, ] This makes Miltipolone a promising candidate for further research in developing potential anticancer therapies.
Q2: What is the structure of Miltipolone and how was it determined?
A2: Miltipolone possesses a unique tropolonoid norditerpene structure. [] Its structure was elucidated using a combination of spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] Further confirmation of the structure was achieved through total synthesis of a related compound, Salviolone, which is a bisnorditerpenoid also found in Salvia miltiorrhiza. []
Q3: What are the known biological activities of Miltipolone?
A3: Miltipolone has demonstrated potent cytotoxic activity against various cancer cell lines. [, ] This activity suggests its potential as an anticancer agent. Further research is needed to understand its specific mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
Q4: Are there any other compounds similar to Miltipolone found in Salvia miltiorrhiza?
A4: Yes, Salviolone, a bisnorditerpenoid possessing a benzotropolonoid moiety, was also isolated from the root of Salvia miltiorrhiza alongside Miltipolone. [] Both compounds share structural similarities and exhibit cytotoxic activities, suggesting a potential link between their structure and biological function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,8R,9S,10S,11R,12R,19R,20S,21S,22R)-9,10,11,20,21,22-hexahydroxy-3-[20-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhenicosyl]-14-[29-hydroxy-14-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriacontyl]-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione](/img/structure/B1244490.png)
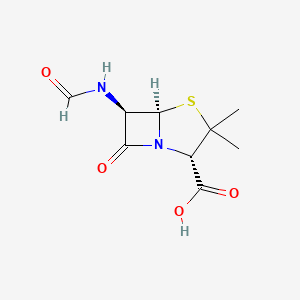

![2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B1244499.png)
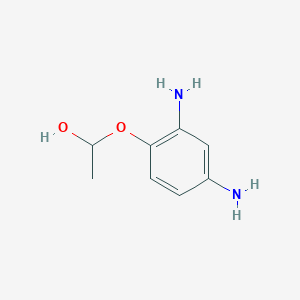

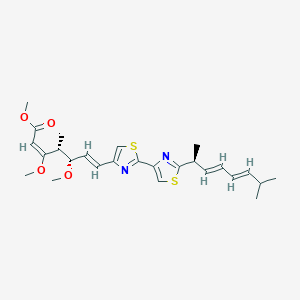
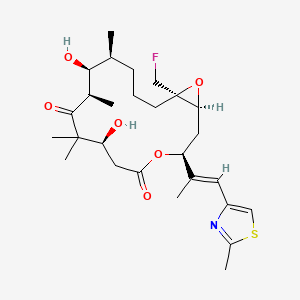
![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)
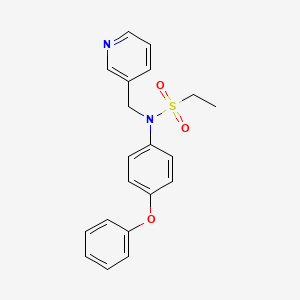
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1244506.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B1244509.png)


